- Preparation of o-pyrrolidinyl benzamide compound, China, , ,
Cas no 94838-55-8 (tert-butyl N-[(4-aminophenyl)methyl]carbamate)
94838-55-8 structure
Product Name:tert-butyl N-[(4-aminophenyl)methyl]carbamate
N.o CAS:94838-55-8
MF:C12H18N2O2
MW:222.283523082733
MDL:MFCD03001716
CID:803479
PubChem ID:24874499
Update Time:2024-10-25
tert-butyl N-[(4-aminophenyl)methyl]carbamate Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-(N-Boc-Aminomethyl)aniline
- 4-(BOC-AMINOMETHYL)ANILINE
- 4-[(N-Boc)aminomethyl]aniline
- 4-[(N-tert-Butoxycarbonylamino)methyl]aniline
- 5-AMinoMethyl-salicylic acid Methyl ester
- Carbamic acid,N-[(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl 4-aminobenzylcarbamate
- tert-Butyl N-(4-aminobenzyl)carbamate
- tert-butyl N-[(4-aminophenyl)methyl]carbamate
- tert-butyl (4-aminobenzyl)carbamate
- Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
- (4-Aminobenzyl)carbamic acid tert-butyl ester
- N-[(4-aminophenyl)methyl](tert-butoxy)carboxamide
- p-BocNHCH2C6H4NH2
- 4[N-Boc aminomethyl]aniline
- t-butyl-4-aminobenzy
- Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
- 4-(((tert-Butyloxycarbonyl)amino)methyl)aniline
- 4-[(N-tert-Butyloxycarbonyl)amino]benzylamine
- J-513793
- AM10035
- SY027299
- SCHEMBL54834
- 4-[N-Boc aminomethyl]aniline
- tert-butyl-4-aminobenzylcarbamate
- 4-(tert.butoxycarbonylaminomethyl)-aniline
- MFCD03001716
- 94838-55-8
- AS-0007
- N-t-butyloxycarbonyl-p-aminobenzylamine
- B56846
- (4-AMINO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER
- 4-(n-tert.butoxycarbonyl-aminomethyl)-aniline
- CS-B0791
- 4-(N-tertiary-butyloxycarbonylaminomethyl)aniline
- 4-(N-tert-butoxycarbonylaminomethyl)aniline
- Z600391710
- (4-aminobenzyl)carbamic acid t-butyl ester
- AC-6434
- 4-[(N-Boc)aminomethyl]aniline, 97%
- FT-0642289
- BCP24294
- tert-butyl (4-amino-benzyl)-carbamate
- UXWQXBSQQHAGMG-UHFFFAOYSA-N
- N-(4-aminophenylmethyl)carbamic acid t-butyl ester
- t-butyl-4-aminobenzylcarbamate
- 4-tert.butoxycarbonylaminomethyl-aniline
- 4-amino-N-tert-butoxycarbonylbenzylamine
- EN300-51826
- AKOS005071696
- BP-21488
- p-tert-butoxycarbonylaminomethylaniline
- DTXSID20373203
- SB79930
- 4-(N-Boc)aminomethyl aniline
- DB-006553
- BBL102863
- STL556671
-
- MDL: MFCD03001716
- Inchi: 1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15)
- Chave InChI: UXWQXBSQQHAGMG-UHFFFAOYSA-N
- SMILES: O(C(NCC1C=CC(=CC=1)N)=O)C(C)(C)C
Propriedades Computadas
- Massa Exacta: 222.13700
- Massa monoisotópica: 222.137
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 4
- Complexidade: 228
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 2
- XLogP3: 1.7
- Superfície polar topológica: 64.4
Propriedades Experimentais
- Cor/Forma: Pale-yellow to Yellow-brown Solid
- Densidade: 1.095
- Ponto de Fusão: 75-78 °C (lit.)
- Ponto de ebulição: 382.3°Cat760mmHg
- Ponto de Flash: 185°C
- Índice de Refracção: 1.542
- PSA: 64.35000
- LogP: 3.26560
tert-butyl N-[(4-aminophenyl)methyl]carbamate Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26; S36
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- Condição de armazenamento:Room temperature
- Frases de Risco:R36/37/38
tert-butyl N-[(4-aminophenyl)methyl]carbamate Dados aduaneiros
- CÓDIGO SH:2924299090
- Dados aduaneiros:
中国海关编码:
2924299090概述:
2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
tert-butyl N-[(4-aminophenyl)methyl]carbamate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 525626-1G |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 1g |
¥589.63 | 2023-12-05 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0690-100g |
tert-butyl 4-aminobenzylcarbamate |
94838-55-8 | 95% | 100g |
$1100 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK170-100mg |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 98% | 100mg |
45CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK170-1g |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 98% | 1g |
177.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK170-5g |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 98% | 5g |
728.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK170-250mg |
tert-butyl N-[(4-aminophenyl)methyl]carbamate |
94838-55-8 | 98% | 250mg |
112CNY | 2021-05-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N844643-5g |
4-(N-Boc-Aminomethyl)aniline |
94838-55-8 | 98% | 5g |
¥856.00 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96830-250mg |
tert-Butyl (4-aminobenzyl)carbamate |
94838-55-8 | 250mg |
¥66.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96830-1g |
tert-Butyl (4-aminobenzyl)carbamate |
94838-55-8 | 1g |
¥166.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N96830-5g |
tert-Butyl (4-aminobenzyl)carbamate |
94838-55-8 | 5g |
¥496.0 | 2021-09-04 |
tert-butyl N-[(4-aminophenyl)methyl]carbamate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; rt; 10 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Ethyl acetate ; 30 min, 0 °C; 18 h, 23 °C
Referência
- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C
1.2 0 °C; 2 h, 0 °C
1.2 0 °C; 2 h, 0 °C
Referência
- Photoswitchable Pseudoirreversible Butyrylcholinesterase Inhibitors Allow Optical Control of Inhibition in Vitro and Enable Restoration of Cognition in an Alzheimer's Disease Mouse Model upon Irradiation, Journal of the American Chemical Society, 2022, 144(7), 3279-3284
Método de produção 4
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
Referência
- "Photo-Rimonabant": Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar "Cis-On" CB1R Antagonist, ACS Chemical Neuroscience, 2021, 12(9), 1632-1647
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 50 psi, rt
Referência
- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Nickel dichloride , Sodium borohydride Solvents: Methanol ; 30 min, 0 °C; 15 min, 0 °C
Referência
- Preparation of peptidyl antithrombotic agents, United States, , ,
Método de produção 7
Condições de reacção
1.1 Solvents: Tetrahydrofuran
Referência
- Photoswitchable Amino Acids - Synthesis, Photochromism and Incorporation into Peptidic Grb2-SH2 Antagonists, 2006, , ,
Método de produção 8
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
Referência
- N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists and Partial Antagonists of the Vanilloid Receptor, Journal of Medicinal Chemistry, 2003, 46(14), 3116-3126
Método de produção 9
Condições de reacção
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water ; cooled; 18 h, rt
Referência
- Preparation of (sulfonylamino)(aminomethylidene)indolinones as cell proliferation inhibitors., World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
Referência
- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Catalysts: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ; 1 min, 30 - 35 °C
Referência
- Nonsolvent Application of Ionic Liquids: Organo-Catalysis by 1-Alkyl-3-methylimidazolium Cation Based Room-Temperature Ionic Liquids for Chemoselective N-tert-Butyloxycarbonylation of Amines and the Influence of the C-2 Hydrogen on Catalytic Efficiency, Journal of Organic Chemistry, 2011, 76(17), 7132-7140
Método de produção 12
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 35 psi, rt
Referência
- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors, European Journal of Medicinal Chemistry, 2014, 80, 101-111
Método de produção 13
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 1 atm, rt
Referência
- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor, Journal of Medicinal Chemistry, 2003, 46(5), 691-701
Método de produção 14
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; rt; 90 min, rt
Referência
- Preparation of selective NPY (Y5) antagonists and pharmaceutical compositions thereof for treating an abnormality modulated by human Y5 receptor activity., World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , 1,4-Dioxane , Water ; 4 h, 70 °C; 70 °C → 25 °C
Referência
- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
Referência
- New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer, European Journal of Medicinal Chemistry, 2023, 248,
Método de produção 17
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 2 d, rt
Referência
- Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes, Journal of the American Chemical Society, 2019, 141(43), 17295-17304
Método de produção 18
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt
Referência
- Azobenzene-based chloride transporters with light-controllable activities, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308
Método de produção 19
Condições de reacção
1.1 Solvents: Dichloromethane ; rt; 2 h, rt
Referência
- Chloride transport activities of trans- and cis-amide-linked bisureas, Chemical Communications (Cambridge, 2015, 51(44), 9197-9200
Método de produção 20
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; rt; 3 h, rt
Referência
- Preparation of substituted pyrimidinamines as small molecule inhibitors of oncogenic CHD1L with preclinical activity against colorectal cancer, World Intellectual Property Organization, , ,
tert-butyl N-[(4-aminophenyl)methyl]carbamate Raw materials
tert-butyl N-[(4-aminophenyl)methyl]carbamate Preparation Products
tert-butyl N-[(4-aminophenyl)methyl]carbamate Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:94838-55-8)tert-butyl N-[(4-aminophenyl)methyl]carbamate
Número da Ordem:A11106
Estado das existências:in Stock
Quantidade:100g/25g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 20:56
Preço ($):761.0/230.0
E- mail:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL
Número da Ordem:1633448
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Monday, 14 April 2025 21:49
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:94838-55-8)4-(N-BOC-氨甲基)苯胺
Número da Ordem:LE1633448
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:29
Preço ($):discuss personally
E- mail:18501500038@163.com
tert-butyl N-[(4-aminophenyl)methyl]carbamate Literatura Relacionada
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
94838-55-8 (tert-butyl N-[(4-aminophenyl)methyl]carbamate) Produtos relacionados
- 42116-44-9(Carbamic acid, (phenylmethyl)-, 1,1-dimethylethyl ester (9CI))
- 147291-66-5(Tert-Butyl 3-aminobenzylcarbamate)
- 162046-50-6(Tert-butyl 2-aminobenzylcarbamate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:94838-55-8)tert-butyl N-[(4-aminophenyl)methyl]carbamate
Pureza:99%/99%
Quantidade:100g/25g
Preço ($):761.0/230.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito